(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
Description
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine (CAS: 1213368-14-9) is a chiral amine featuring a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring and a trifluoroethylamine side chain. Its molecular formula is C₉H₇F₆N (MW: 243.15 g/mol), and it is commercially available with a purity of ≥95% (e.g., Combi-Blocks product QV-0370) . The compound is stored at 2–8°C in sealed containers to maintain stability .
The stereochemistry of the compound is critical, as enantiomers (R and S) often exhibit distinct biological activities.
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGZOSNZKNDNRT-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. One efficient method employs a whole-cell biocatalyst system using Candida tropicalis in a natural deep-eutectic solvent under microaerobic conditions. This method achieves high yields and enantioselectivity .
Industrial Production Methods
Industrial production of this compound can be scaled up using biocatalytic processes. The use of recombinant E. coli expressing carbonyl reductase and glucose dehydrogenase has been shown to produce high concentrations of the desired product with excellent enantiopurity .
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl groups make it valuable for the development of fluorinated pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its chiral nature allows for the investigation of enantioselective interactions with biological targets .
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical intermediate. It is a key intermediate in the synthesis of selective tetrodotoxin-sensitive blockers, which are important for pain management .
Industry
Industrially, this compound is used in the production of various fluorinated materials and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The following table summarizes structural analogs of the target compound, highlighting substituent positions, enantiomerism, and physicochemical properties:
Structural and Functional Insights
Enantiomeric Differences
- The (R) -enantiomer hydrochloride (CAS: 1391469-75-2) shares the same phenyl-CF₃ substitution but differs in stereochemistry. Enantiomers often exhibit divergent receptor-binding affinities. For example, σ-receptor ligands in showed enantiomer-dependent Ki values , though direct data for this compound are unavailable.
Substituent Position Effects
- Para-CF₃ Analog (CAS: 1213122-10-1) : The 4-CF₃ substitution alters electronic and steric properties compared to the 3-CF₃ target compound. Such positional changes can significantly impact solubility and receptor interactions .
Derivatization Potential
Pharmacological Context (Indirect Evidence)
While the target compound lacks explicit activity data in the provided evidence, structurally related phenylethylamine derivatives in demonstrated:
- σ-Receptor Binding: Ki values in the nanomolar range for σ1/σ2 receptors .
- Anticonvulsant Activity : Compounds reduced convulsions in mice induced by camphor derivatives .
Biological Activity
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C10H8F6N
- Molecular Weight : 244.17 g/mol
- CAS Number : 721-36-8
Research indicates that this compound exhibits significant interactions with neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential dopaminergic activity. Studies have shown that trifluoroethyl analogs can modulate adenylate cyclase activity in the rat striatum, affecting dopamine receptor signaling pathways .
Neurotransmitter Interaction
- Dopaminergic Effects :
- Vasodilatory Effects :
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate that while the compound possesses biological activity, its toxicity levels require careful evaluation.
Case Study 1: Dopaminergic Activity
A study investigated the effects of various trifluoroethyl compounds on adenylate cyclase in rat striatum. The results indicated that while this compound showed some activity, it was significantly lower than that of dopamine itself. This suggests that while it can interact with dopaminergic pathways, its efficacy may be limited compared to more established compounds .
Case Study 2: Vascular Relaxation
In another study focusing on vascular responses, the compound was tested for its ability to induce relaxation in isolated arterial tissues. The findings indicated a notable relaxant effect similar to other known vasodilators; however, the lack of selectivity for dopamine receptors raised questions about its mechanism of action and potential therapeutic applications .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C10H8F6N |
| Molecular Weight | 244.17 g/mol |
| CAS Number | 721-36-8 |
| Dopaminergic Activity | Weak stimulation of adenylate cyclase at |
| Vasodilatory Effect | Induced relaxation in isolated arteries |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
